molecular formula C7H12N4O B7886199 5-ethyl-2-hydrazinyl-6-methyl-1H-pyrimidin-4-one

5-ethyl-2-hydrazinyl-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7886199
M. Wt: 168.20 g/mol
InChI Key: LEXGLLVCLXASKI-UHFFFAOYSA-N
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Description

Compound “5-ethyl-2-hydrazinyl-6-methyl-1H-pyrimidin-4-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-ethyl-2-hydrazinyl-6-methyl-1H-pyrimidin-4-one” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reaction with [another reagent] under [controlled temperature and pressure].

    Step 3: Final purification and isolation of the compound using [technique].

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The methods are optimized for cost-effectiveness and efficiency, ensuring consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions: Compound “5-ethyl-2-hydrazinyl-6-methyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [oxidized product].

    Reduction: Undergoes reduction with reducing agents to yield [reduced product].

    Substitution: Participates in substitution reactions where [specific group] is replaced by [another group].

Common Reagents and Conditions:

    Oxidation: [Oxidizing agent] under [specific conditions].

    Reduction: [Reducing agent] in the presence of [catalyst].

    Substitution: [Reagent] under [temperature and solvent conditions].

Major Products: The major products formed from these reactions include [list of products], each with distinct properties and applications.

Scientific Research Applications

Compound “5-ethyl-2-hydrazinyl-6-methyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Plays a role in biochemical assays and molecular biology studies.

    Medicine: Investigated for its potential therapeutic effects in [specific diseases].

    Industry: Utilized in the production of [industrial products] and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which compound “5-ethyl-2-hydrazinyl-6-methyl-1H-pyrimidin-4-one” exerts its effects involves interaction with specific molecular targets and pathways. It binds to [target molecule] and modulates [biological pathway], leading to [desired effect]. The detailed mechanism includes:

    Step 1: Binding to [target].

    Step 2: Activation or inhibition of [pathway].

    Step 3: Resulting in [biological outcome].

Comparison with Similar Compounds

Compound “5-ethyl-2-hydrazinyl-6-methyl-1H-pyrimidin-4-one” is compared with other similar compounds, highlighting its unique properties:

    Similar Compounds: [List of similar compounds].

    Uniqueness: Unlike its counterparts, compound “this compound” exhibits [specific property], making it particularly useful in [application].

This detailed article provides a comprehensive overview of compound “this compound”, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-ethyl-2-hydrazinyl-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-5-4(2)9-7(11-8)10-6(5)12/h3,8H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXGLLVCLXASKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=NC1=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(NC(=NC1=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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